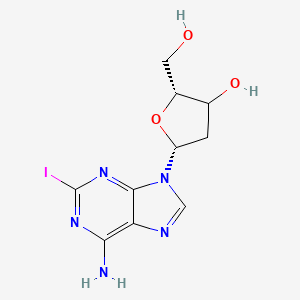
(2R,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound features a purine base with an iodine atom at the 2-position and an amino group at the 6-position, linked to a sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Iodination: The purine derivative is iodinated at the 2-position using iodine and a suitable oxidizing agent.
Amination: The iodinated purine is then aminated at the 6-position using an amine source.
Glycosylation: The modified purine base is glycosylated with a protected sugar moiety.
Deprotection: The final step involves deprotecting the sugar moiety to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a carboxyl group.
Reduction: Formation of a hydrogen atom in place of the iodine.
Substitution: Formation of a new compound with the nucleophile replacing the iodine atom.
Scientific Research Applications
Chemistry
Synthesis of Modified Nucleic Acids: Used in the synthesis of modified nucleic acids for research purposes.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Agents: Potential use as an antiviral agent due to its ability to interfere with viral replication.
Industry
Biotechnology: Used in the development of biotechnological tools and assays.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to the termination of nucleic acid synthesis or the inhibition of enzymes involved in nucleic acid metabolism. The iodine atom and amino group play crucial roles in its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-5-(6-amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- (2R,5R)-5-(6-amino-2-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Uniqueness
The presence of the iodine atom at the 2-position makes (2R,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol unique compared to its chlorinated and brominated analogs. This iodine atom can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C10H12IN5O3 |
|---|---|
Molecular Weight |
377.14 g/mol |
IUPAC Name |
(2R,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12IN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4?,5-,6-/m1/s1 |
InChI Key |
QNUKAIZYHGUVIB-YSLANXFLSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)I)N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)I)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















